molecular formula C12H15N3 B12554159 2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile CAS No. 146353-48-2

2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

Cat. No.: B12554159
CAS No.: 146353-48-2
M. Wt: 201.27 g/mol
InChI Key: YZMFKURYZSFGNA-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . Its CAS number is 111939-28-4 . This compound belongs to a class of fused-ring systems based on a cycloocta[b]pyridine core. Research on closely related structural homologs, specifically those with a methoxy substituent at the 2-position, has shown that the eight-membered saturated ring in these systems adopts a specific conformation where the central methylene units are all displaced to the same side of the molecule . These analogs are of interest in structural chemistry and crystallography for studying ring strain and supramolecular assembly, with their molecular packing often governed by weak C-H···N hydrogen bonds . As a building block in organic chemistry, the 2-amino-pyridine-3-carbonitrile structure is a valuable scaffold for the synthesis of more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

146353-48-2

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H15N3/c13-8-10-7-9-5-3-1-2-4-6-11(9)15-12(10)14/h7H,1-6H2,(H2,14,15)

InChI Key

YZMFKURYZSFGNA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctanone with malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups, leading to a diverse range of substituted derivatives.

Scientific Research Applications

2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Bioactivity: The amino group in the target compound facilitates hydrogen bonding, enhancing interactions with biological targets (e.g., anticancer activity ). Methoxy/ethoxy derivatives lack this capability but may improve lipophilicity. Halogenated aryl groups (e.g., 4-Cl, 2-F) influence electronic properties and binding affinity. Fluorine’s electronegativity may enhance metabolic stability .

Conformational Analysis :

  • The cyclooctane ring adopts a twisted boat–chair conformation universally, but substituents alter torsion angles. For example:

  • The fluorophenyl group in 4-(2-fluorophenyl)-2-methoxy... has a C15–C14–C9–C10 torsion angle of 77.10(18)° .
  • Chlorophenyl derivatives exhibit C–Cl...π interactions, affecting crystal packing .

Electronic and Crystallographic Differences: The amino derivative’s pyridine ring bond lengths (1.369–1.447 Å) are longer than those in methoxy derivatives (1.314–1.400 Å) due to reduced conjugation from the electron-donating amino group . Methoxy/ethoxy substituents lead to systematic elongation of C–O bonds (e.g., 1.342–1.434 Å in fluorophenyl derivatives ).

Synthetic Flexibility: All derivatives are synthesized via cyclocondensation of cyclooctanone, substituted benzaldehydes, and malononitrile. Post-synthetic modifications (e.g., acetylation of the amino group) enable further functionalization .

Biological Activity

2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C12H16N2C_{12}H_{16}N_2 and its IUPAC name. Its unique cyclooctane framework contributes to its biological properties.

Research indicates that 2-amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile interacts with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes which are crucial in the inflammatory response.
  • Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of specific neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity

The biological activity of 2-amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo studies.
Cytotoxicity Shows selective cytotoxic effects on cancer cell lines without affecting normal cells.
Neuroprotective Effects Potentially protects neurons from oxidative stress and apoptosis.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of the compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Effects : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a 40% reduction in paw edema compared to control groups.
  • Cytotoxicity Assessment : A series of assays on human cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 30 µM.

Research Findings

Recent studies have further elucidated the pharmacological profile of 2-amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile:

  • In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with the compound alongside standard chemotherapy.
  • Mechanistic Insights : Investigations into its mechanism have revealed that it may induce apoptosis through the activation of caspase pathways.

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